molecular formula C18H18ClN3O3S B6136491 ETHYL 2-[4-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE

ETHYL 2-[4-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE

Cat. No.: B6136491
M. Wt: 391.9 g/mol
InChI Key: OZGVNEWPOYEMQM-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound that features a benzothiophene ring, a pyrazole ring, and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with an appropriate halogenated compound under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzothiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chloro-substituted benzothiophene is then reacted with a suitable amine to form the amide linkage.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a 1,3-diketone with hydrazine under reflux conditions.

    Coupling Reaction: The benzothiophene amide and the pyrazole are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification of the coupled product with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, targeting the carbonyl groups.

    Substitution: The chloro group in the benzothiophene ring can be substituted with various nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[4-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. The benzothiophene and pyrazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[4-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE: can be compared with other benzothiophene and pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[4-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3,5-dimethylpyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-4-25-14(23)9-22-11(3)16(10(2)21-22)20-18(24)17-15(19)12-7-5-6-8-13(12)26-17/h5-8H,4,9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGVNEWPOYEMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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